molecular formula C15H15BrO3 B3936119 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene CAS No. 6469-31-4

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene

Cat. No.: B3936119
CAS No.: 6469-31-4
M. Wt: 323.18 g/mol
InChI Key: KKLRVOAICQEPFP-UHFFFAOYSA-N
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Description

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C15H15BrO3. It is a brominated aromatic ether, which is often used as an intermediate in organic synthesis and various chemical reactions .

Preparation Methods

The synthesis of 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves the reaction of 1-bromo-2-nitrobenzene with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amine, which is subsequently diazotized and replaced with a bromine atom .

Chemical Reactions Analysis

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene can be compared with similar compounds such as:

The unique combination of the bromine atom and the methoxyphenoxyethoxy group in this compound makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-17-12-6-8-13(9-7-12)18-10-11-19-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLRVOAICQEPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387649
Record name 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6469-31-4
Record name 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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